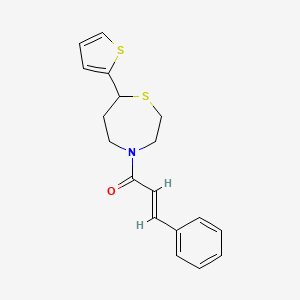

(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Descripción

The compound (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a chalcone derivative featuring a 1,4-thiazepane ring substituted with a thiophen-2-yl group at position 7 and a phenyl group at the α-position of the enone system. Chalcones (α,β-unsaturated ketones) are well-studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of the 1,4-thiazepane ring—a seven-membered heterocycle containing nitrogen and sulfur—enhances structural complexity and may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .

Propiedades

IUPAC Name |

(E)-3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDASZZRFBLQKQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is facilitated by the compound’s structural features, which allow it to interact effectively with the enzyme’s active site residues.

Comparación Con Compuestos Similares

Structural Analogues with Modified Heterocyclic Rings

The 1,4-thiazepane scaffold and thiophene substituent distinguish this compound from other chalcone derivatives. Key analogues include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects : The 2-fluorophenyl group in introduces electron-withdrawing effects, which may enhance metabolic stability, while the furan-2-yl group in offers a planar, electron-rich system for π-π interactions.

- Chalcone Backbone : The target compound shares the (E)-prop-2-en-1-one core with simpler chalcones like , but the 1,4-thiazepane-thiophene unit introduces steric bulk and conformational constraints.

Crystallographic and Conformational Differences

Chalcone derivatives exhibit variations in dihedral angles between aromatic rings, influencing molecular planarity and crystal packing. For example:

- In (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , the dihedral angle between the central benzene and fluorophenyl rings is 56.26°, indicating significant non-planarity.

Actividad Biológica

(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, a compound belonging to the thiazepine family, has garnered attention for its potential biological activities. Its unique structure, characterized by a conjugated double bond and a thiazepane ring fused with thiophene moieties, suggests promising pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 329.47 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H19N2S2 |

| Molecular Weight | 329.47 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The presence of various functional groups in the compound contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of related thiazepine derivatives. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls or interference with protein synthesis.

Anticancer Potential

Research has indicated that thiazepine derivatives possess anticancer properties. A study focusing on structurally related compounds found that they can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The specific pathways influenced by (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one remain to be fully elucidated.

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative analysis was conducted on several thiazepine derivatives, including (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one. The study revealed that this compound exhibited significant activity against gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one led to a reduction in cell viability by 50% at concentrations ranging from 10 µM to 50 µM over 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells.

The biological activities of (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one are hypothesized to involve:

Antimicrobial Mechanisms :

- Disruption of bacterial cell membrane integrity.

- Inhibition of nucleic acid synthesis.

Anticancer Mechanisms :

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of key signaling pathways involved in cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one?

- Methodological Answer : A Claisen-Schmidt condensation approach is commonly used. For example, similar thiophene-containing enones are synthesized by reacting ketones (e.g., 1,4-thiazepan-4-yl derivatives) with aryl aldehydes (e.g., thiophen-2-yl-substituted aldehydes) in ethanol with KOH as a base at 0–50°C for 2–3 hours . Solvent choice (e.g., ethanol vs. methanol) and temperature control are critical for stereoselectivity and yield optimization. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (E)-configuration of the enone moiety and thiazepane ring geometry, as demonstrated for analogous fluorophenyl-thiazepane derivatives . Complementary techniques include:

- NMR : H and C NMR to verify aromatic thiophene protons (δ 7.2–7.8 ppm) and enone α,β-unsaturated carbonyl signals (δ 6.5–7.0 ppm for vinyl protons, δ 190–200 ppm for carbonyl carbons).

- IR : Stretching vibrations at ~1650 cm (C=O) and ~3100 cm (C-H aromatic) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or pharmacological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites . Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes for antimicrobial studies) can simulate binding affinities, as shown for structurally related thiophene-triazole hybrids .

Q. What strategies resolve contradictions in spectroscopic or biological data?

- Methodological Answer :

- Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with SC-XRD data to rule out conformational isomers .

- Biological Activity Variability : Use standardized assays (e.g., MIC for antimicrobial studies) and replicate under controlled conditions (pH, temperature). For example, discrepancies in IC values may arise from solvent effects (DMSO vs. aqueous buffers) .

Q. How does the thiophene-thiazepane scaffold influence electrochemical properties?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with a Pt working electrode can reveal redox peaks linked to the thiophene sulfur and enone moieties. For instance, thiophene derivatives exhibit oxidation potentials around +1.2 V (vs. Ag/AgCl) due to sulfur’s electron-rich nature, while the enone group may show reduction peaks near -1.5 V .

Q. What are the stability challenges under oxidative/reductive conditions?

- Methodological Answer : The thiophene ring is prone to oxidation, forming sulfoxides or sulfones, as observed in similar compounds . Stability studies under accelerated conditions (40°C, 75% RH) with HPLC monitoring are advised. Reductive environments (e.g., NaBH) may reduce the enone to a diol, requiring inert atmospheres (N) for synthesis .

Methodological Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Variations : Synthesize analogs with substituents on the phenyl ring (e.g., -F, -OCH) or modify the thiazepane ring size (e.g., 1,4-diazepane vs. 1,4-thiazepane).

- Assays : Test against a panel of bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution. Correlate activity with logP (lipophilicity) and dipole moments from computational models .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : UPLC-MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) detects impurities at ≤0.1%. For example, residual KOH or unreacted aldehydes can be identified via retention time and m/z matching against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.